1-(2-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide
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Overview
Description
1-(2-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide is a complex organic compound that belongs to the class of indazole derivatives Indazole compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide typically involves multiple steps, starting with the preparation of the indazole core. One common method involves the cyclization of hydrazones with ortho-substituted benzoyl chlorides under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoylthiourea derivatives: These compounds share the 2-methylbenzoyl group and exhibit similar chemical properties.
Benzamide derivatives: Compounds like 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides have structural similarities and are used in similar applications.
Uniqueness
1-(2-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide is unique due to its specific indazole core structure, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C22H17N3O2 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
1-(2-methylbenzoyl)-N-phenylindazole-3-carboxamide |
InChI |
InChI=1S/C22H17N3O2/c1-15-9-5-6-12-17(15)22(27)25-19-14-8-7-13-18(19)20(24-25)21(26)23-16-10-3-2-4-11-16/h2-14H,1H3,(H,23,26) |
InChI Key |
QQOFTTCJSNKCQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C3=CC=CC=C3C(=N2)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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